3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and dimethylbenzyl groups: These groups are introduced through nucleophilic substitution reactions using suitable benzyl halides.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Benzyl halides, thiol reagents, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine: Another inhibitor of NADPH oxidase with similar structural features.
5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one: A compound with antibacterial activity.
Uniqueness
3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and its potential as a multi-target inhibitor, making it a promising candidate for further research in medicinal chemistry and pharmacology.
Biological Activity
The compound 3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H25N3S |
Molecular Weight | 437.56 g/mol |
CAS Number | 2034315-56-3 |
Structural Characteristics
The compound features a triazolo-pyrimidine core with a thioether side chain that enhances its interaction with biological targets. The presence of the benzyl and dimethylbenzyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds often inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Case Study : A study reported that related triazole derivatives demonstrated inhibitory effects against various bacterial strains with IC50 values ranging from 45.5 µg/mL to 182.2 µg/mL, indicating promising antimicrobial potential .
Anticancer Activity
Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.
- Case Study : In vitro assays demonstrated that triazolo-pyrimidines could inhibit cancer cell lines with varying degrees of efficacy, suggesting a role in cancer therapy development .
Antiviral Activity
The antiviral properties of related compounds have been noted in scientific literature:
- Mechanism of Action : These compounds may interfere with viral replication by inhibiting viral enzymes or blocking entry into host cells.
- Case Study : A series of triazolo derivatives were evaluated for their antiviral activity against HIV and showed promising results in preliminary screenings .
Comparison with Similar Compounds
Compound Name | Biological Activity | IC50 (µg/mL) |
---|---|---|
3-benzyl-7-((2,5-dimethylbenzyl)thio)-... | Antimicrobial | 45.5 - 182.2 |
Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Varies |
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antiviral | Varies |
The biological activities of This compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in disease processes.
- Cell Signaling Interference : By disrupting key signaling pathways, the compound can influence cell survival and proliferation.
Properties
IUPAC Name |
3-benzyl-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-14-8-9-15(2)17(10-14)12-26-20-18-19(21-13-22-20)25(24-23-18)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPZMYAOARPCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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